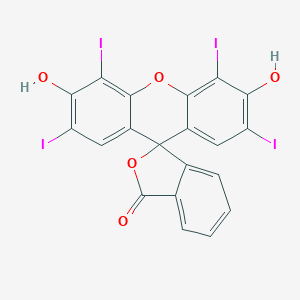

Erythrosin B

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALHHIHQOFIMEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16423-68-0 (Parent) |

Source

|

| Record name | Erythrosine, phenolic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044843 |

Source

|

| Record name | C.I. Solvent Red 140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red powder or granules., Solid |

Source

|

| Record name | ERYTHROSINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL |

Source

|

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15905-32-5 |

Source

|

| Record name | 2′,4′,5′,7′-Tetraiodofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosine, phenolic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodeosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAIODOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A878FZQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C |

Source

|

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Erythrosin B chemical structure and properties

An In-depth Technical Guide to Erythrosin B: Chemical Structure and Properties

Erythrosin B, a xanthene dye, is a versatile compound with wide-ranging applications in research, diagnostics, and industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.

Chemical Identification and Structure

Erythrosin B is chemically known as 2',4',5',7'-tetraiodofluorescein. It exists predominantly as a disodium salt, though a free acid form is also recognized. The presence of four iodine atoms on the fluorescein backbone is a defining feature of its structure, contributing significantly to its physicochemical properties and biological activities.

Table 1: Chemical Identifiers of Erythrosin B

| Identifier | Disodium Salt | Free Acid Form |

| IUPAC Name | disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | 2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxo-4a,9a-dihydroxanthen-9-yl)benzoic acid |

| Synonyms | Acid Red 51, C.I. 45430, FD&C Red No. 3, Iodeosin | Erythrosin B, spirit soluble |

| CAS Number | 16423-68-0[1][2][3][4] | 15905-32-5 |

| Chemical Formula | C₂₀H₆I₄Na₂O₅[1][2][3][5][6][7][8] | C₂₀H₈I₄O₅[9] |

| Molecular Weight | 879.86 g/mol [1][3][8] | 835.89 g/mol |

Physicochemical Properties

The physicochemical properties of Erythrosin B are crucial for its application in various experimental settings. These properties are summarized in the tables below.

Table 2: Physical Properties of Erythrosin B (Disodium Salt)

| Property | Value |

| Appearance | Red to dark brown powder |

| Melting Point | 142-144 °C[10] |

| pKa | 4.1 (at 25 °C)[1][10] |

Table 3: Solubility of Erythrosin B (Disodium Salt)

| Solvent | Solubility |

| Water | 100 g/L (10.0%)[10][11] |

| Ethanol | Soluble (5.0%)[2][11] |

| Methanol | Soluble[12] |

| DMSO | ~30 mg/mL[2][13] |

| Dimethylformamide (DMF) | ~30 mg/mL[2][13] |

| Cellosolve | 7.0%[11] |

| Glycol | 8.25%[11] |

| Xylene | Insoluble (0.0%)[11] |

Table 4: Spectral Properties of Erythrosin B (Disodium Salt)

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Conditions |

| Absorption Maximum (λmax) | 526 | 82,500[14] | Water |

| 526-534 | ≥102,000 | 95% Methanol, 5% 0.1M Na₂CO₃ | |

| 535 | 107,000 | Ethanol[7] | |

| 538 | - | Bound to Bovine Serum Albumin[15] | |

| 540 | - | -[2] | |

| Emission Maximum (λem) | 554 | - | F-127 micellar solution[8] |

Experimental Protocols

Erythrosin B is widely used as a biological stain for assessing cell viability and for histological staining.

Cell Viability Assay

This protocol is based on the principle that viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.

Methodology:

-

Prepare Erythrosin B Solution: Prepare a 0.4% (w/v) solution of Erythrosin B in a buffered saline solution (e.g., PBS, pH 7.2).

-

Cell Suspension: Obtain a single-cell suspension of the cells to be analyzed.

-

Staining: Mix the cell suspension with the Erythrosin B solution. A common ratio is 1:1, but this can be optimized. No incubation time is required.[16]

-

Observation: Load the stained cell suspension into a hemocytometer or an automated cell counter.

-

Quantification: Count the number of stained (non-viable) and unstained (viable) cells to determine the percentage of viable cells.

Hematoxylin and Eosin (H&E) Staining

Erythrosin B serves as the counterstain (Eosin) in the standard H&E staining protocol to visualize the cytoplasm, connective tissue, and other extracellular matrix components.

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Hematoxylin Staining: Stain with a hematoxylin solution (e.g., Mayer's or Gill's) to stain cell nuclei blue/purple.

-

Differentiation: Briefly dip in a weak acid solution (e.g., 0.5-1% acid alcohol) to remove excess hematoxylin.

-

Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue.

-

Erythrosin B Counterstaining: Stain with a 0.5% aqueous or alcoholic solution of Erythrosin B.[17]

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

Signaling Pathways and Mechanisms of Action

Erythrosin B has been shown to interact with and modulate various biological pathways.

Inhibition of Dopamine Reuptake

Erythrosin B can act as an inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This has implications for neuroscience research.[18]

Erythrosin B inhibits the reuptake of dopamine by the dopamine transporter (DAT).

Photodynamic Therapy (PDT) Mechanism

As a photosensitizer, Erythrosin B can be excited by light to produce reactive oxygen species (ROS), primarily singlet oxygen, which can induce cell death in target cells. This is the basis of its application in photodynamic therapy.[3][19][20]

Mechanism of Erythrosin B as a photosensitizer in photodynamic therapy.

Inhibition of Flavivirus NS2B-NS3 Protease

Recent studies have identified Erythrosin B as a broad-spectrum inhibitor of the flavivirus NS2B-NS3 protease, an essential enzyme for viral replication. This suggests its potential as an antiviral agent.[21][22]

Inhibition of flavivirus replication by Erythrosin B through targeting the NS2B-NS3 protease.

References

- 1. chembk.com [chembk.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 5. ERYTHROSIN B CAS#: 15905-32-5 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. PhotochemCAD | Erythrosine B [photochemcad.com]

- 8. researchgate.net [researchgate.net]

- 9. Erythrosine | C20H8I4O5 | CID 3259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ERYTHROSIN B CAS#: 16423-68-0 [m.chemicalbook.com]

- 11. emsdiasum.com [emsdiasum.com]

- 12. Erythrosin B, spirit soluble | Fisher Scientific [fishersci.ca]

- 13. caymanchem.com [caymanchem.com]

- 14. Solved The food dye Erythrosin B (FD&C red #3) has a molar | Chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Erythrosin B inhibits dopamine transport in rat caudate synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

Erythrosin B: A Technical Guide to its Mechanism of Action as a Vital Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosin B, a tetra-iodinated xanthene dye, serves as a reliable and biosafe vital stain for the differentiation of viable and non-viable cells. This technical guide elucidates the core mechanism of action of Erythrosin B, presents its key spectral and cytotoxicological properties, and provides detailed protocols for its application in cell viability assays. Its function as a membrane exclusion dye, comparable to Trypan Blue but with significantly lower toxicity, makes it an increasingly popular choice in cell biology and high-throughput screening applications.

Core Mechanism of Action: Membrane Exclusion

Erythrosin B's efficacy as a vital stain is predicated on the principle of selective membrane permeability. The structural integrity of the plasma membrane in a viable cell acts as a physical barrier, effectively excluding the polar Erythrosin B molecules.[1][2][3][4] In contrast, cells that have undergone apoptosis or necrosis possess compromised or ruptured cell membranes.[5] These damaged membranes lose their selective permeability, allowing Erythrosin B to passively diffuse into the cytoplasm and bind to intracellular proteins, thereby staining the dead cells a distinct pink or red.[5]

This differential staining allows for the direct visualization and quantification of viable (unstained) versus non-viable (stained) cells within a population.[5] This mechanism is consistent across a wide range of cell types, including mammalian cell lines and bacteria.[6]

Caption: Mechanism of Erythrosin B vital staining.

Quantitative Data

Spectral Properties

Erythrosin B exhibits distinct absorption and emission spectra, which are fundamental to its application in both colorimetric and fluorescence-based assays. The absorption maximum is consistently observed in the green region of the visible spectrum.

| Property | Wavelength (nm) | Solvent/Condition |

| Absorption Maximum (λmax) | 525 - 526 | Water / Aqueous Buffer |

| 538 | Bound to Bovine Serum Albumin (BSA) | |

| 544 | F-127 Micellar Solution | |

| Emission Maximum (λem) | 554 | F-127 Micellar Solution |

| 556 | In complex with Bepotastine |

Data compiled from multiple sources.[7][8][9]

Cytotoxicity Profile

A significant advantage of Erythrosin B over traditional vital stains like Trypan Blue is its lower cytotoxicity.[2][6][10] This property is crucial for assays where the viability of the unstained cell population must be preserved for downstream applications. While generally considered non-toxic at working concentrations, prolonged exposure can affect cell viability.[6]

| Cell Line | Assay | Value | Reference |

| A549 (Human lung carcinoma) | Cytotoxicity | CC50 > 200 µmol/L | [11] |

| HL-60 (Human promyeloblast) | Comparative Toxicity | Less toxic than Trypan Blue | [6][12] |

| CHO-K1, HEK293T | Cytotoxicity | No cytotoxic effect observed at 0.005% (w/v) | [1] |

Experimental Protocols

Preparation of Erythrosin B Staining Solution

Stock Solution (e.g., 0.2% w/v):

-

Weigh 0.2 g of Erythrosin B powder.

-

Dissolve in 100 mL of phosphate-buffered saline (PBS), pH 7.2-7.4.

-

Mix thoroughly until completely dissolved.

-

Filter-sterilize the solution using a 0.22 µm filter.

-

Store protected from light at 4°C.

Working Solution (e.g., 0.02% - 0.1% w/v):

-

Dilute the stock solution in PBS to the desired final concentration. A common working concentration is 0.02% w/v.[3][5]

Standard Cell Viability Assay Protocol

This protocol is a general guideline for staining suspended mammalian cells.

-

Cell Preparation:

-

For adherent cells, detach them using a suitable method (e.g., trypsinization) and resuspend in complete culture medium to inactivate the trypsin.

-

For suspension cells, proceed directly to the next step.

-

Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in PBS or serum-free medium to a concentration of approximately 1 x 10⁵ to 1 x 10⁷ cells/mL.

-

-

Staining:

-

Quantification:

-

Immediately load the stained cell suspension into a hemocytometer or an automated cell counter slide.

-

Under a light microscope, count the viable (bright, unstained) and non-viable (pink/red, stained) cells in the central grid of the hemocytometer.

-

Calculate the cell viability using the following formula:

-

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

-

Caption: A typical workflow for assessing cell viability using Erythrosin B.

Concluding Remarks

Erythrosin B is a robust and safe alternative to traditional vital stains. Its mechanism of action, based on the fundamental biological principle of membrane integrity, is straightforward and reliable. The dye's low toxicity profile ensures that the viability of live cells in the population is not compromised during the assay procedure, a critical consideration for downstream functional studies. The simple protocols and clear, colorimetric endpoint make Erythrosin B a highly effective tool for researchers, scientists, and drug development professionals in the routine assessment of cell health and cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]

- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 4. logosbio.com [logosbio.com]

- 5. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 6. Application of a non-hazardous vital dye for cell counting with automated cell counters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biocompare.com [biocompare.com]

- 11. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]

Erythrosin B: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosin B, a xanthene dye also known as Acid Red 51, is a versatile and valuable tool in a variety of laboratory settings. This technical guide provides an in-depth overview of its core applications, including its use as a biological stain for cell viability and histology, its role as a photosensitizer in photodynamic therapy (PDT) research, and its utility as a fluorescent probe. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its effective implementation in research and development.

Introduction to Erythrosin B

Erythrosin B (C₂₀H₆I₄Na₂O₅) is a water-soluble, cherry-pink synthetic dye.[1] Its utility in the laboratory stems from its distinct colorimetric and fluorescent properties. It is widely recognized as a safer alternative to the potentially carcinogenic Trypan Blue for cell viability assessment.[2][3] Furthermore, its ability to generate reactive oxygen species upon light activation makes it a potent photosensitizer for research in antimicrobial and anticancer photodynamic therapies.[4][5]

Core Laboratory Applications

Biological Stain

Erythrosin B's primary role as a biological stain is centered on its ability to differentiate between viable and non-viable cells and to provide contrast in histological preparations.

The principle of the Erythrosin B dye exclusion assay is based on the integrity of the cell membrane. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes are permeable to the dye and appear pink or red under a microscope.[6][7] This method offers several advantages over Trypan Blue, including lower cytotoxicity, allowing for longer incubation times without affecting cell health, and reduced binding to serum proteins, which can interfere with accurate counting.[2][8]

Experimental Protocol: Manual Cell Viability Counting with Erythrosin B

1. Reagent Preparation:

- Erythrosin B Stock Solution (e.g., 0.4% w/v): Dissolve 0.4 g of Erythrosin B powder in 100 mL of phosphate-buffered saline (PBS).

- Erythrosin B Working Solution (e.g., 0.02% w/v): Dilute the stock solution 1:20 in PBS.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.

2. Staining Procedure:

- Harvest and resuspend cells in PBS or culture medium to an appropriate concentration for counting.

- In a microcentrifuge tube, mix the cell suspension with the Erythrosin B working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of Erythrosin B solution).[7]

- Mix gently and incubate for 1-5 minutes at room temperature.[9] Unlike Trypan Blue, which can be toxic to cells over longer periods, Erythrosin B is non-toxic for over 3 hours.[9]

3. Cell Counting:

- Load 10 µL of the stained cell suspension into a hemocytometer.

- Using a light microscope, count the unstained (viable) and stained (non-viable) cells in the central grid of the hemocytometer.

- Calculate cell viability using the following formula:

- % Viability = (Number of viable cells / Total number of cells) x 100

Workflow for Cell Viability Assay

A simplified workflow for determining cell viability using Erythrosin B.

Table 1: Quantitative Comparison of Erythrosin B and Trypan Blue for Cell Viability

| Parameter | Erythrosin B | Trypan Blue | Reference(s) |

| Stains | Dead cells only | Dead cells and serum proteins | [8] |

| Working Concentration | >5 µg/mL | >400 µg/mL | [8] |

| Time to Stain Dead Cells | ~1 minute | >50 minutes | [8][9] |

| Toxicity to Live Cells | Non-toxic for over 2-3 hours | Toxic, can decrease viability over time | [2][9] |

| Carcinogenicity | Considered non-carcinogenic (food additive) | Potentially carcinogenic | [2] |

| Staining of Monolayer Cells | Stains all lethally treated cells | Optimally stains ~60% of lethally treated cells | [10] |

Erythrosin B serves as a counterstain to hematoxylin in the Hematoxylin and Eosin (H&E) staining protocol, one of the most widely used staining methods in histology.[11][12] In this procedure, hematoxylin, a basic dye, stains acidic structures such as the cell nucleus a blue-purple color. Erythrosin B, an acidic dye, then stains basic structures like the cytoplasm, collagen, and muscle fibers in varying shades of pink and red.[11][12]

Experimental Protocol: Hematoxylin and Erythrosin B (H&E) Staining

1. Reagent Preparation:

- Harris's Hematoxylin Solution

- Erythrosin B Solution (0.5% aqueous): Dissolve 5.0 g of Erythrosin B in 1000 mL of distilled water. Add 2.0 mL of 100% acetic acid and mix. Filter before use.[11]

- Acid Alcohol (1% HCl in 70% ethanol)

- Ammonia Water or Scott's Tap Water Substitute

2. Staining Procedure for Paraffin-Embedded Sections:

- Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.

- Rehydration: Pass slides through decreasing concentrations of ethanol (100%, 95%, 70%) for 2-5 minutes each, followed by a brief wash in distilled water.[12]

- Nuclear Staining: Stain in Harris's hematoxylin solution for 3-8 minutes.[12]

- Washing: Wash in running tap water.

- Differentiation: Dip slides in 1% acid alcohol for a few seconds to remove excess stain.

- Blueing: Rinse in running tap water and then dip in ammonia water or Scott's tap water substitute until the sections turn blue. Wash in tap water.

- Counterstaining: Stain in 0.5% Erythrosin B solution for 30 seconds to 10 minutes, depending on the desired intensity.[11][12]

- Dehydration: Dehydrate the sections by passing them through increasing concentrations of ethanol (95%, 100%).

- Clearing: Clear the slides in two changes of xylene.

- Mounting: Mount with a coverslip using a resinous mounting medium.

Logical Flow of H&E Staining

A diagram illustrating the sequential steps in H&E staining.

Photosensitizer in Photodynamic Therapy (PDT)

Photodynamic therapy is a modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[4] Erythrosin B is an effective photosensitizer due to its high singlet oxygen quantum yield.[13] Upon activation by light of an appropriate wavelength (typically in the green spectrum), Erythrosin B transitions to an excited triplet state. It then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cells.[5] This property is exploited in research to study the photodynamic inactivation of cancer cells, bacteria, and fungi.[4][14]

Mechanism of Erythrosin B Photosensitization

The process of light-induced singlet oxygen generation by Erythrosin B.

Experimental Protocol: In Vitro Photodynamic Therapy with Erythrosin B

1. Cell Culture and Plating:

- Culture target cells (e.g., cancer cells, bacteria, fungi) to the desired confluency.

- For adherent cells, seed them in multi-well plates and allow them to attach overnight. For suspension cells or microorganisms, prepare a suspension of a known concentration.

2. Photosensitizer Incubation:

- Prepare a stock solution of Erythrosin B in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in culture medium. Concentrations can range from µM to mM depending on the cell type and experimental goals.

- Remove the old medium from the cells and add the Erythrosin B-containing medium.

- Incubate the cells with the photosensitizer for a specific period (e.g., 1-4 hours) in the dark to allow for cellular uptake.

3. Light Irradiation:

- After incubation, wash the cells with PBS to remove any unbound Erythrosin B.

- Add fresh, phenol red-free medium.

- Irradiate the cells with a light source of the appropriate wavelength (around 525 nm for Erythrosin B) and a specific light dose (fluence, J/cm²).

4. Post-Irradiation Incubation and Assessment:

- Incubate the cells for a further period (e.g., 24-48 hours) to allow for the induction of cell death.

- Assess cell viability using methods such as the MTT assay, colony-forming unit (CFU) counting for microorganisms, or Erythrosin B/Trypan Blue staining.

Table 2: Quantitative Data on Erythrosin B-mediated Photodynamic Therapy

| Target Organism/Cell Line | Erythrosin B Concentration | Light Source/Wavelength | Light Dose (Fluence) | Observed Effect | Reference(s) |

| Candida albicans (planktonic) | Not specified | LED | Not specified | 3.45 log₁₀ reduction in CFU/mL | [14] |

| Candida albicans (biofilm) | Not specified | LED | Not specified | <1 log₁₀ reduction in CFU/mL | [14] |

| Fusarium solani | 0.1% | 518 nm LED | 5.4 J/cm² | Full inhibition of fungal growth | [15] |

| Aspergillus spp. | 0.1% | 518 nm LED | 5.4 J/cm² | No growth inhibition | [15] |

| H357 (malignant oral cells) | 818.31 µM (LD₅₀) | Not specified | 122.58 J/cm² | ~50% cell killing | [4] |

| DOK (pre-malignant oral cells) | < 1136.5 µM | Not specified | 122.58 J/cm² | Up to ~80% cell killing | [4] |

PDT can induce cell death through apoptosis or necrosis, depending on the photosensitizer's subcellular localization, the light dose, and the cell type.[16][17] Photosensitizers that localize in the mitochondria, as Erythrosin B is suggested to do, often trigger apoptosis through the release of cytochrome c and the activation of caspases.[4][18]

PDT-Induced Cell Death Signaling

An overview of the primary signaling cascades leading to apoptosis and necrosis following PDT.

Fluorescent Probe

Erythrosin B exhibits fluorescence, which can be harnessed for various analytical techniques in the laboratory.[10] Its fluorescent properties are sensitive to its environment, for example, its fluorescence quantum yield increases upon binding to proteins like bovine serum albumin.[19] This characteristic allows it to be used in fluorescence microscopy and flow cytometry to detect and quantify cells.

Experimental Protocol: Flow Cytometry for Bacterial Viability with Erythrosin B

1. Sample Preparation:

- Prepare bacterial suspensions of live and dead cells (e.g., by heat or ethanol treatment).

- Mix live and dead cell populations in desired ratios.

2. Staining:

- Incubate the bacterial suspension with Erythrosin B (a final concentration that needs to be optimized for the specific bacteria and instrument) for at least 5 minutes.[20]

3. Flow Cytometry Analysis:

- Analyze the stained samples using a flow cytometer equipped with an appropriate laser for excitation (e.g., a 561 nm laser) and an emission filter suitable for Erythrosin B's fluorescence (e.g., a 583/30 filter).[20]

- Gate on the bacterial population based on forward and side scatter.

- Analyze the fluorescence intensity of the gated population. Live cells will exhibit low fluorescence, while dead, membrane-compromised cells will show a significant increase in fluorescence intensity.[20]

Table 3: Photophysical and Photochemical Properties of Erythrosin B

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~524-527 nm | Aqueous/Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.03 | Aqueous solution | [21] |

| 0.077 | Bound to BSA | [19] | |

| Fluorescence Lifetime (τf) | 0.25 ns | Aqueous solution | [21] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.68 | D₂O | [22] |

| ~0.82 | Aqueous solution | [13] | |

| Photobleaching Quantum Yield | ~1 x 10⁻³ | Aqueous solution | [21] |

| Phosphorescence Lifetime (τp) | 1.92 ± 0.1 µs | 0.1 mM NaOH | [23] |

| Phosphorescence Quantum Yield (Φp) | (1.5 ± 0.3) x 10⁻⁵ | 0.1 mM NaOH | [23] |

Conclusion

Erythrosin B is a multifaceted dye with significant applications in modern biological and biomedical research. Its utility as a safe and effective vital stain, a potent photosensitizer for in vitro studies, and a fluorescent probe makes it an indispensable tool for scientists and researchers. The detailed protocols and quantitative data provided in this guide aim to empower laboratory professionals to harness the full potential of Erythrosin B in their experimental workflows.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]

- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 4. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. logosbio.com [logosbio.com]

- 7. bionordika.se [bionordika.se]

- 8. Viability dyes: Trypan blue vs Erythrosine B • Hemocytometer [hemocytometer.org]

- 9. escarpmentlabs.com [escarpmentlabs.com]

- 10. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. laboratorytests.org [laboratorytests.org]

- 13. researchgate.net [researchgate.net]

- 14. The effects of rose bengal- and erythrosine-mediated photodynamic therapy on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. researchgate.net [researchgate.net]

- 17. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 18. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 23. researchgate.net [researchgate.net]

Erythrosin B: A Technical Guide to its Spectral Properties for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B, a xanthene dye also known as Acid Red 51 or FD&C Red No. 3, is a versatile biological stain and photosensitizer with significant applications in fluorescence microscopy.[1][2][3] It is widely utilized as a vital dye to assess cell viability, functioning as a membrane exclusion agent that selectively stains cells with compromised membranes.[4][5][6] Additionally, its photophysical characteristics make it a potent photosensitizer in photodynamic therapy (PDT), where it generates cytotoxic reactive oxygen species upon light activation.[7][8][9] This guide provides an in-depth overview of the spectral properties of Erythrosin B, detailed experimental protocols for its use in fluorescence microscopy, and a discussion of its mechanisms of action.

Core Spectral and Photophysical Properties

The utility of Erythrosin B in fluorescence-based applications is dictated by its absorption and emission characteristics, molar extinction coefficient, and quantum yield. These properties can be influenced by the solvent environment.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 526 - 535 nm | Varies with solvent (Ethanol, Water, Methanol/Na2CO3)[10][11][12][13][14] |

| Emission Maximum (λem) | 550 - 554 nm | Varies with solvent (Ethanol, Water)[10][13][14][15] |

| Molar Extinction Coefficient (ε) | ≥102,000 M⁻¹cm⁻¹ | at ~526-534 nm in 95% Methanol / 5% 0.1M Na2CO3[12] |

| 82,500 M⁻¹cm⁻¹ | at 527–529 nm in Water[16] | |

| 107,000 M⁻¹cm⁻¹ | at 535 nm in Ethanol | |

| Fluorescence Quantum Yield (ΦF) | 0.08 | in Ethanol[11] |

| Phosphorescence Quantum Yield (ΦP) | (1.5 ± 0.3) × 10⁻⁵ | in 0.1 mM NaOH[17] |

Applications in Fluorescence Microscopy

Cell Viability and Vital Staining

Erythrosin B serves as an effective alternative to Trypan Blue for assessing cell viability.[18] As a membrane-exclusion dye, it cannot pass through the intact membranes of live cells. However, in dead or membrane-compromised cells, the dye enters the cytoplasm and binds to intracellular proteins, rendering the cells visibly colored (red/pink) under bright-field microscopy and fluorescent under appropriate excitation.[4][6] This property is applicable to a wide range of cell types, including mammalian cells and both Gram-positive and Gram-negative bacteria.[4][5]

Photodynamic Therapy (PDT) Research

Erythrosin B is a potent photosensitizer used in PDT to induce cell death.[7][8] Upon absorption of light, it transitions to an excited triplet state. This excited state can then react with molecular oxygen to produce highly reactive singlet oxygen, a cytotoxic species that damages cellular components like membranes and DNA, ultimately leading to cell death through apoptosis or necrosis.[7][8][19] Fluorescence microscopy can be used to visualize the subcellular localization of Erythrosin B, which preferentially accumulates in mitochondria and lysosomes, and to monitor the morphological changes in cells undergoing PDT.[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assessment Using Erythrosin B

This protocol outlines the procedure for distinguishing and quantifying live and dead cells in a suspension.

Materials:

-

Cell suspension

-

Erythrosin B solution (e.g., 0.02% w/v in PBS)[18]

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Harvest and resuspend cells in PBS to a suitable concentration.

-

In a microfuge tube, mix the cell suspension with the Erythrosin B solution. A 1:1 ratio is common, but this can be optimized.[6][18]

-

Mix the suspension gently and incubate for 1-5 minutes at room temperature. No extensive incubation time is required.[4][6]

-

Load the stained cell suspension into a hemocytometer or the chamber of an automated cell counter.

-

Bright-field Imaging: Visualize the cells using a standard light microscope. Live cells will appear bright and unstained, while dead cells will be stained pink or red.

-

Fluorescence Imaging: Excite the sample using light in the green region of the spectrum (~530-550 nm). Dead cells, which have taken up the dye, will exhibit red fluorescence (~550-570 nm). Live cells will show no significant fluorescence.

-

Count the live (unstained/non-fluorescent) and dead (stained/fluorescent) cells to determine the percentage of viable cells.

Caption: Experimental workflow for cell viability analysis using Erythrosin B.

Protocol 2: Subcellular Localization of Erythrosin B

This protocol is for visualizing the uptake and distribution of Erythrosin B within cells, often as a precursor to PDT studies.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Erythrosin B solution (concentration may need optimization, e.g., 10-100 µM)

-

Complete cell culture medium

-

Confocal or widefield fluorescence microscope

Procedure:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

Prepare the Erythrosin B staining solution by diluting a stock solution in a complete culture medium. Concentrations can vary significantly depending on the cell type and experimental goals.[8]

-

Remove the existing medium from the cells and replace it with the Erythrosin B-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator. Incubation time is a critical variable and should be determined empirically (e.g., 30 minutes to several hours) to study uptake kinetics.[8][9]

-

After incubation, wash the cells two to three times with pre-warmed PBS or medium to remove any unbound, extracellular dye.

-

Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 530-550 nm and collect emission above 550 nm. Confocal microscopy is recommended to obtain high-resolution images of subcellular structures.

-

(Optional) Co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria) to confirm the localization of Erythrosin B.

Mechanism of Action Visualizations

Photodynamic Therapy (PDT) Signaling Pathway

Erythrosin B-mediated PDT involves the generation of reactive oxygen species (ROS) that induce cellular damage.

Caption: Mechanism of Erythrosin B as a photosensitizer in photodynamic therapy.

References

- 1. ERYTHROSIN B | 16423-68-0 [chemicalbook.com]

- 2. エリスロシンB certified by the BSC, Dye content ≥85 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]

- 9. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PhotochemCAD | Erythrosine B [photochemcad.com]

- 12. Erythrosin B Dye content = 95 15905-32-5 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. syronoptics.com [syronoptics.com]

- 15. researchgate.net [researchgate.net]

- 16. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 17. researchgate.net [researchgate.net]

- 18. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 19. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Erythrosin B as a Protein Stain: A Technical Guide for Researchers

An In-depth Examination of a Versatile Dye for Protein Analysis

Erythrosin B, a xanthene dye also known as Acid Red 51 and FD&C Red No. 3, is a compound with a history of use in diverse applications, from a food colorant to a biological stain.[1][2] For researchers, scientists, and drug development professionals, its utility as a protein stain presents both opportunities and questions. This technical guide provides a comprehensive overview of Erythrosin B's core properties, its mechanism of action as a protein stain, and detailed (though often hypothetical, due to a lack of established protocols in the literature) experimental procedures for its use in various protein analysis workflows.

Core Properties of Erythrosin B

Erythrosin B is a tetraiodofluorescein derivative, and its chemical structure is fundamental to its function as a protein stain. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₆I₄Na₂O₅ | [3] |

| Molecular Weight | 879.86 g/mol | [3] |

| Appearance | Bright pink to red crystalline powder | [1] |

| Color Index Number | 45430 | [3] |

| Maximum Absorption (λmax) | 525 nm | [3] |

| Solubility | Highly soluble in water, moderately soluble in ethanol | [1] |

Mechanism of Action

The primary mechanism by which Erythrosin B binds to proteins is through electrostatic interactions.[4] The negatively charged carboxylic and phenolic groups on the Erythrosin B molecule interact with positively charged amino acid residues on the protein surface, particularly arginine, histidine, and lysine.[4] This non-covalent binding results in the formation of a stable, colored protein-dye complex.[4]

Upon binding to proteins, Erythrosin B exhibits a bathochromic shift, meaning its wavelength of maximum absorption shifts to a longer wavelength. For instance, in the presence of bovine serum albumin (BSA), the absorption maximum of Erythrosin B shifts from 527 nm to 536 nm.[5][6] This spectral change is the basis for its use in colorimetric protein quantification assays.[7][8]

Applications in Protein Analysis

While Erythrosin B is well-documented as a vital stain for assessing cell viability and for quantifying proteins in solution, its application for staining proteins within polyacrylamide gels (in-gel) and on blotting membranes (on-membrane) is not well-established in the scientific literature.[2][8][9][10] The following sections provide detailed protocols and discussions for these applications, with the understanding that the in-gel and on-membrane protocols are largely hypothetical and based on general protein staining principles.

Protein Quantification in Solution

Erythrosin B can be used for the rapid and sensitive determination of protein concentration in a solution. The reaction between the dye and proteins forms a stable chromophore with an absorbance maximum at approximately 545 nm.[7]

Quantitative Data for In-Solution Protein Assay:

| Parameter | Value | Reference(s) |

| Sensitivity | 2-14 µg/mL | [7] |

| Linear Range | 2.4-200 mg/L (for human serum albumin) | [11] |

| Limit of Detection | 2.4 mg/L | [11] |

| Reaction Time | 1.5-2 minutes at 90-95°C | [7] |

In-Gel Protein Staining (Hypothetical Protocol)

There is a lack of established and validated protocols for using Erythrosin B as a routine in-gel protein stain. The following protocol is a suggested starting point, derived from general principles of protein gel staining. Optimization will be required for specific applications.

Experimental Protocol: In-Gel Staining

-

Fixation: Following electrophoresis, immerse the polyacrylamide gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for at least 1 hour to precipitate the proteins within the gel matrix.

-

Washing: Rinse the gel with deionized water to remove the fixing solution.

-

Staining Solution Preparation: Prepare a 0.05% (w/v) Erythrosin B staining solution in 5% acetic acid.

-

Staining: Immerse the gel in the Erythrosin B staining solution and agitate gently for 1-2 hours at room temperature.

-

Destaining: Transfer the gel to a destaining solution (e.g., 10% ethanol, 5% acetic acid) and agitate. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.

-

Visualization and Documentation: Image the gel using a standard gel documentation system.

Quantitative Data for In-Gel Staining:

| Parameter | Value | Reference(s) |

| Sensitivity | Not established | |

| Linear Range | Not established | |

| Limit of Detection | Not established |

On-Membrane Protein Staining (Hypothetical Protocol)

Experimental Protocol: On-Membrane Staining (Reversible)

-

Membrane Wash: After protein transfer, briefly wash the membrane (PVDF or nitrocellulose) with deionized water.

-

Staining Solution Preparation: Prepare a 0.1% (w/v) Erythrosin B solution in 1% acetic acid.

-

Staining: Immerse the membrane in the staining solution for 1-5 minutes with gentle agitation. Protein bands should appear as pink/red.

-

Destaining/Washing: Wash the membrane with deionized water to reduce the background and visualize the protein bands.

-

Documentation: Image the stained membrane. The stain can serve as a confirmation of successful protein transfer before proceeding to immunoblotting.

-

Reversal: To proceed with immunodetection, the stain can be removed by washing the membrane with a mild alkaline solution (e.g., 0.1 M NaOH) or an appropriate buffer like TBST until the membrane is colorless.

Quantitative Data for On-Membrane Staining:

| Parameter | Value | Reference(s) |

| Sensitivity | Not established | |

| Linear Range | Not established | |

| Limit of Detection | Not established |

Compatibility with Downstream Applications

A critical consideration for any protein stain is its compatibility with downstream analytical techniques, most notably mass spectrometry (MS).

Mass Spectrometry Compatibility

There is currently no direct evidence in the reviewed literature to confirm the compatibility of Erythrosin B with mass spectrometry analysis of proteins extracted from gels or membranes. Stains that bind non-covalently, like Coomassie Blue, are generally compatible with MS after a thorough destaining process.[12][13] Since Erythrosin B also binds non-covalently, it is plausible that it could be compatible with MS. However, without specific studies, this remains an open question.

Destaining for Mass Spectrometry (Hypothetical)

Should one attempt to use Erythrosin B-stained protein bands for MS analysis, a rigorous destaining protocol would be essential. A suggested starting point would be to adapt protocols used for Coomassie-stained gels, which typically involve washes with solutions containing ammonium bicarbonate and acetonitrile to remove the dye.[14]

Visualizations

Chemical Structure of Erythrosin B

Caption: Chemical structure of Erythrosin B.

Note: The above DOT script is a placeholder as Graphviz cannot render complex chemical structures directly. A proper chemical structure diagram would be inserted here in a final document.

Experimental Workflow for In-Gel Protein Staining

References

- 1. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Erythrosin B certified, Dye content 90 16423-68-0 [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. Coomassie Blue as a Near-infrared Fluorescent Stain: A Systematic Comparison With Sypro Ruby for In-gel Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 7. A sensitive and reversible staining of proteins on blot membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colorimetric micromethod for protein determination with erythrosin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 11. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.fishersci.com [assets.fishersci.com]

Erythrosin B: A Technical Guide to Safety and Toxicity for Research Professionals

An In-depth Examination of Erythrosin B (FD&C Red No. 3) for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B (C.I. 45430; FD&C Red No. 3) is a xanthene dye, specifically a tetraiodinated derivative of fluorescein, widely utilized as a coloring agent in foods, pharmaceuticals, and cosmetics.[1][2][3] Its distinct chemical structure, containing four iodine atoms, contributes to both its coloring properties and its complex toxicological profile.[4] For researchers employing Erythrosin B as a biological stain, photosensitizer, or in other laboratory applications, a thorough understanding of its safety and toxicity is paramount.[4][5][6] This guide provides a comprehensive overview of the toxicological data, outlines key experimental methodologies, and visualizes associated mechanisms to inform safe handling and experimental design.

Chemical and Physical Properties

A foundational understanding of Erythrosin B's properties is essential for its safe use.

| Property | Value | Reference |

| CAS Number | 16423-68-0 | [5][7] |

| Molecular Formula | C20H6I4Na2O5 | N/A |

| Molecular Weight | 879.86 g/mol | [7] |

| Appearance | Brown powder | [7] |

| Solubility | Soluble in water and methanol | [7] |

Regulatory Overview and Acceptable Daily Intake (ADI)

Erythrosin B is an approved food dye by the U.S. Food and Drug Administration (FDA).[1] However, concerns about its safety have led to regulatory scrutiny. A study on Wistar rats investigated toxicity at doses relative to the Acceptable Daily Intake (ADI) of 0.1 mg/kg body weight.[8][9]

Toxicological Profile

The safety profile of Erythrosin B is multifaceted, with data spanning acute to chronic exposure across various biological endpoints.

Acute Toxicity

Acute toxicity studies establish the short-term adverse effects of a substance. The LD50 (Lethal Dose, 50%) is a primary metric.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1840 mg/kg | [5][7][10] |

| LD50 | Mouse | Oral | 1264 mg/kg | [7] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [5][11] |

The data indicates that Erythrosin B is harmful if swallowed.[5][10][12][13]

Genotoxicity and Mutagenicity

Genotoxicity data for Erythrosin B is complex and, at times, inconclusive.[1]

-

In Vitro Studies: In HepG2 cells (human liver carcinoma cells), Erythrosin B demonstrated genotoxic effects at concentrations of 70.0 µg/mL and mutagenic effects at multiple concentrations.[1][3] The mechanism is suggested to be aneugenic (causing chromosome loss or gain) rather than clastogenic (causing chromosome breakage).[1][3] In Allium cepa root cells, it induced a significant increase in chromosomal aberrations and DNA damage, inhibiting mitosis at higher concentrations.[14]

-

Somatic Mutation: Studies in Drosophila melanogaster have produced inconclusive results regarding somatic mutation and recombination.[14]

Carcinogenicity

Long-term studies have investigated the carcinogenic potential of Erythrosin B. In a lifetime feeding study in rats, a statistically significant increase in the incidence of thyroid follicular cell adenomas was observed in male rats receiving 4.0% Erythrosin B in their diet.[15] This effect is thought to be secondary to chronic stimulation of the thyroid by thyroid-stimulating hormone (TSH).[16] The no-observed-adverse-effect levels (NOAELs) from this study were determined.[15]

| Parameter | Species | Value | Reference |

| NOAEL (Male) | Rat | 0.5% in diet (251 mg/kg/day) | [15] |

| NOAEL (Female) | Rat | 1.0% in diet (641 mg/kg/day) | [15] |

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown mixed but generally mild effects at lower doses.

-

In a multi-generational study in mice, dietary levels up to 0.045% showed no adverse effects on litter size, weight, or sex ratio at birth.[17][18]

-

Some studies indicate that Erythrosin B is toxic to spermatogenesis processes in mice at higher doses (68 and 136 mg/kg), leading to decreased sperm count and motility and an increase in sperm head abnormalities.[1][19]

-

Developmental studies in rats found no evidence of psychotoxicity or teratogenic effects.[20]

Neurotoxicity

Evidence suggests that Erythrosin B can exert neurotoxic effects.

-

Mechanism: Studies suggest it can inhibit the accumulation of various neurotransmitters in the brain, potentially through a nonspecific membrane alteration effect.[21] It has also been shown to induce anxiety-like behavior and memory impairment in rats, associated with increased acetylcholinesterase activity and oxido-nitrergic stress.[22]

-

Dose-Dependent Effects: A study in Wistar rats demonstrated that even at doses below the ADI, Erythrosin B could suppress antioxidative enzyme activity, increase lipid peroxidation, and cause DNA damage in the brain.[8] Histopathological changes included vacuolization, shrunken cells, and pyknotic nuclei.[8] Single high doses (10-200 mg/kg) in rats have been shown to reduce motor activity by affecting regional serotonergic activity.[23]

Phototoxicity

Erythrosin B is a known photosensitizer. Upon exposure to light, it can generate reactive oxygen species (ROS), leading to cellular damage. This property has been studied as a toxic mechanism against nematode larvae.[24] The photodynamic action is dependent on the dye concentration and the duration of light exposure. This mechanism is also responsible for its ability to photoinactivate enzymes like acetylcholinesterase, primarily through a singlet oxygen-mediated pathway.[25]

Effects on Thyroid Function

Due to its high iodine content, Erythrosin B can interfere with thyroid function.[2]

-

Mechanism: It inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues like the liver.[16][26][27] This structural similarity to thyroid hormones allows it to compete for binding sites on transport proteins and deiodinase enzymes.[4]

-

In Vivo Effects: In rats, high dietary intake (4%) disrupts the pituitary-thyroid axis, leading to an increased TSH response.[16] In humans, a high dose (200 mg/day) led to a significant increase in basal TSH levels, likely due to the antithyroid effect of increased serum iodide concentrations.[2]

Key Experimental Protocols

Reproducibility in toxicology relies on standardized protocols. Methodologies for key assays are outlined below, based on standard practices and OECD guidelines.[28][29]

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A mutagen can cause a reverse mutation, restoring the ability to synthesize histidine.

-

Methodology:

-

Strains: Typically includes TA98, TA100, TA1535, and TA1537 to detect different types of mutations (e.g., frameshift, base-pair substitution).

-

Metabolic Activation: The test is run with and without a mammalian liver extract (S9 fraction) to simulate metabolic processes that might convert a pro-mutagen into an active mutagen.

-

Procedure: Erythrosin B at various concentrations is mixed with the bacterial culture and the S9 mix (if used) in soft agar. This mixture is poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Principle: This is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[8][9]

-

Methodology:

-

Cell Treatment: Cells (e.g., HepG2 or primary cells from treated animals) are exposed to Erythrosin B.[1]

-

Embedding: Cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.

-

Unwinding & Electrophoresis: Slides are placed in an alkaline (pH > 13) or neutral buffer to unwind the DNA. Electrophoresis is then performed, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."

-

Analysis: After staining with a fluorescent DNA dye (e.g., ethidium bromide), the comets are visualized by fluorescence microscopy. Image analysis software quantifies the extent of DNA damage by measuring parameters like tail length, percentage of DNA in the tail, and tail moment.[8]

-

Acute Oral Toxicity Study (e.g., OECD Guideline 423/425)

-

Principle: To determine the LD50 and observe signs of toxicity following a single oral dose. The Acute Toxic Class Method (TG 423) or the Up-and-Down Procedure (TG 425) are used to minimize animal usage.[30][31][32]

-

Methodology (Acute Toxic Class Method - TG 423):

-

Animals: Typically uses a single sex (usually female rats), as they are often slightly more sensitive.

-

Dosing: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg). The test begins with a dose expected to cause some toxicity.

-

Procedure: A group of 3 animals is dosed. The outcome (mortality or survival) determines the next step.

-

If mortality occurs, the next group is dosed at a lower level.

-

If no mortality occurs, the next group is dosed at a higher level.

-

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

-

Classification: The substance is classified into a toxicity category based on the pattern of mortality at specific dose levels.

-

Conclusion for the Researcher

Erythrosin B possesses a complex toxicity profile that warrants careful consideration in a research setting. While its acute toxicity is moderate, there is clear evidence of genotoxicity in vitro, potential for thyroid disruption, and neurotoxic effects, even at doses approaching the established ADI.[8] The compound's carcinogenicity in male rats appears linked to its secondary effect on the thyroid axis.[15] Furthermore, its potent phototoxicity is a critical handling and experimental consideration.[33]

Researchers should implement appropriate safety measures, including wearing gloves, lab coats, and eye protection, and avoiding the generation of dust.[7][12][13] Given the data on genotoxicity and organ-specific effects, exposure should be minimized. When designing experiments, potential confounding effects on thyroid function and neuronal activity must be considered. This guide serves as a technical foundation for informed risk assessment and the safe, effective use of Erythrosin B in scientific research.

References

- 1. Genotoxic and mutagenic effects of erythrosine B, a xanthene food dye, on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of oral erythrosine (2',4',5',7'-tetraiodofluorescein) on thyroid function in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of erythrosine B (FD&C Red No. 3) and its comparison with thyroid hormone structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. Erythrosine-Induced Neurotoxicity: Evaluating Enzymatic Dysfunction, Oxidative Damage, DNA Damage, and Histopathological Alterations in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-Dependent Hepatorenal Damage Induced by Erythrosine: A Study of Biochemical, Oxidative Stress, DNA Damage, and Histopathological Effects in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]

- 14. Assessment of synthetic food dye erythrosine induced cytotoxicity, genotoxicity, biochemical and molecular alterations in Allium cepa root meristematic cells: insights from in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lifetime toxicity/carcinogenicity study of FD & C Red No. 3 (erythrosine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of oral erythrosine (2',4',5',7'-tetraiodofluorescein) on the pituitary-thyroid axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reproductive and neurobehavioural toxicity study of erythrosine administered to mice in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A study on the reproductive toxicity of erythrosine in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A developmental toxicity and psychotoxicity evaluation of FD and C red dye #3 (erythrosine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Erythrosin B inhibition of neurotransmitter accumulation by rat brain homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anxiogenic and memory impairment effect of food color exposure: upregulation of oxido-neuroinflammatory markers and acetyl-cholinestrase activity in the prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Short-term erythrosine B-induced inhibition of the brain regional serotonergic activity suppresses motor activity (exploratory behavior) of young adult mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The phototoxic effect of erythrosin B on third-stage larvae of gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Photoinactivation of acetylcholinesterase by erythrosin B and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effect of Erythrosine (2′,4′,5′,7′-Tetraiodofluorescein) on the Metabolism of Thyroxine in Rat Liver* (1982) | Miguel Ruiz | 29 Citations [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. oecd.org [oecd.org]

- 29. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. oecd.org [oecd.org]

- 33. Photodynamic action of erythrosin B as a toxic mechanism for infective larvae of bovine gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of the Erythrosin B Dye Exclusion Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Erythrosin B dye exclusion assay is a widely utilized method for determining cell viability. This technique is predicated on the principle that viable cells, possessing intact and functional cell membranes, effectively exclude the Erythrosin B dye. Conversely, non-viable or dead cells, which have compromised membrane integrity, are unable to prevent the dye from entering the cytoplasm. Consequently, these non-viable cells become stained, allowing for their differentiation and quantification. This guide provides a comprehensive overview of the core principles, detailed experimental protocols for both manual and automated cell counting, a comparative analysis with other common viability assays, and troubleshooting guidance. Erythrosin B is increasingly recognized as a safer and often more reliable alternative to the traditional Trypan Blue dye, offering advantages in terms of reduced cytotoxicity and biohazard concerns.

Core Principle of Erythrosin B Dye Exclusion

The fundamental principle of the Erythrosin B dye exclusion assay lies in the selective permeability of the plasma membrane of living cells. A healthy cell maintains a robust membrane that acts as a physical barrier, regulating the passage of substances into and out of the cell. Erythrosin B is a polar molecule that cannot passively diffuse across an intact lipid bilayer.

In contrast, cells that have undergone apoptosis or necrosis lose the ability to maintain their membrane integrity. The compromised membrane becomes permeable to the Erythrosin B dye, which then enters the cell and binds to intracellular proteins, staining the cell a distinct pink or red color.[1][2] This allows for the direct visualization and quantification of viable (unstained) versus non-viable (stained) cells.

The process of membrane integrity loss is a key event in cell death. Various factors, including exposure to cytotoxic agents, physical stress, or the progression of apoptosis, can lead to the breakdown of the plasma membrane. This loss of integrity disrupts the cell's ability to maintain homeostasis, leading to the influx of extracellular components and the release of intracellular contents.

Principle of Erythrosin B Dye Exclusion.

Data Presentation: Comparative Analysis

Erythrosin B demonstrates comparable and, in some instances, superior performance to Trypan Blue and correlates well with fluorescence-based methods like Acridine Orange/Propidium Iodide (AO/PI) staining.

| Parameter | Erythrosin B | Trypan Blue | AO/PI (Fluorescence) |

| Principle | Dye Exclusion | Dye Exclusion | Nucleic Acid Staining |

| Stains | Non-viable cells | Non-viable cells | Live (Green), Dead (Red) |

| Toxicity | Low, Biosafe[3] | Carcinogenic, Cytotoxic[3] | Intercalating agents |

| Incubation Time | Not required[4] | 1-5 minutes | 1-2 minutes |

| Interference | Minimal with serum proteins | Binds to serum proteins[3] | Minimal |

Quantitative Comparison of Viability Assays

The following table summarizes a comparative study on Chinese Hamster Ovary (CHO) and Jurkat cells, assessing viability with Erythrosin B, Trypan Blue, and AO/PI.

| Cell Line | Condition | Erythrosin B (% Viability) | Trypan Blue (% Viability) | AO/PI (% Viability) |

| CHO | High Viability | ~95% | ~95% | ~95% |

| Mixed Population 1 | ~50% | ~50% | ~50% | |

| Mixed Population 2 | ~30% | ~30% | ~30% | |

| Low Viability | ~12% | ~12% | ~12% | |

| Jurkat | High Viability | ~90% | ~90% | ~90% |

| Mixed Population | ~70% | ~70% | ~70% | |

| Low Viability | <20% | <20% | <20% |

Data adapted from DeNovix Technical Note 226.[5]

Experimental Protocols

Preparation of Erythrosin B Staining Solution

Materials:

-

Erythrosin B powder

-

Phosphate-Buffered Saline (PBS), sterile

-

0.22 µm syringe filter

-

Sterile container

Procedure for 0.1% (w/v) Stock Solution:

-

Weigh 100 mg of Erythrosin B powder.

-

Dissolve the powder in 100 mL of PBS to achieve a 0.1% (w/v) concentration.

-

Mix thoroughly until the dye is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

-

Store the solution protected from light at 2-8°C.

For a 0.02% working solution, dilute the 0.1% stock solution 1:5 in sterile PBS.

Manual Cell Counting with a Hemocytometer

Materials:

-

Cell suspension

-

0.02% Erythrosin B solution

-

Hemocytometer with coverslip

-

Microscope

-

Pipettes

-

Microcentrifuge tubes

Procedure:

-

Obtain a representative sample of the cell suspension. Ensure the cells are evenly suspended by gentle mixing.

-

In a microcentrifuge tube, mix the cell suspension with the 0.02% Erythrosin B solution at a 1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of Erythrosin B).

-

Mix the sample gently by pipetting up and down. No incubation period is necessary.[4]

-

Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

-

Carefully load 10-15 µL of the stained cell suspension into the counting chamber of the hemocytometer.

-

Place the hemocytometer on the microscope stage and focus on the grid lines.

-

Count the total number of viable (unstained) and non-viable (stained pink/red) cells in the four large corner squares and the central large square.

-

Calculate the cell concentration and viability using the following formulas:

-

Total Cells/mL = (Total cells counted / Number of squares counted) x Dilution factor x 10^4

-

Viable Cells/mL = (Viable cells counted / Number of squares counted) x Dilution factor x 10^4

-

% Viability = (Viable cells counted / Total cells counted) x 100

-

Manual Cell Counting Workflow.

Automated Cell Counting

Materials:

-

Cell suspension

-

0.02% Erythrosin B solution

-

Automated cell counter (e.g., DeNovix CellDrop™, Logos Biosystems LUNA™)

-

Appropriate consumables for the automated counter

Procedure (Example using DeNovix CellDrop™):

-

Prepare the stained cell sample as described in the manual counting protocol (1:1 ratio of cell suspension to 0.02% Erythrosin B).

-

Launch the Erythrosin B application on the instrument.

-

Enter the sample name and any other relevant information.

-

Ensure the dilution factor is set correctly (typically 2 for a 1:1 dilution).

-

Pipette the required volume of the stained cell suspension into the measurement chamber.

-

Adjust focus and exposure as needed, following the on-screen guides.

-

Initiate the cell count. The instrument will automatically report the total, live, and dead cell concentrations, as well as the percent viability.

Troubleshooting and Considerations

| Issue | Possible Cause | Recommendation |

| Low cell viability in healthy cultures | Over-mixing or harsh pipetting causing cell damage. | Handle cells gently during preparation. |